2-Acetamidonaphthalene

Description

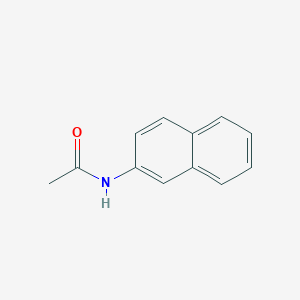

Structure

3D Structure

Propriétés

IUPAC Name |

N-naphthalen-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-9(14)13-12-7-6-10-4-2-3-5-11(10)8-12/h2-8H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIEOESIZLAHURK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80206826 | |

| Record name | 2-Acetylaminonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

581-97-5 | |

| Record name | N-2-Naphthalenylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=581-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetylaminonaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000581975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acetamidonaphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3104 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Acetylaminonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-2-naphthylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.616 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ACETAMIDONAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VB034180PB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Acetamidonaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Acetamidonaphthalene, covering its historical context, discovery, physicochemical properties, synthesis protocols, and its role in metabolic pathways.

History and Discovery

The history of this compound is intrinsically linked to its parent compound, 2-naphthylamine. There was no singular moment of "discovery" for this compound; rather, it was synthesized and characterized as a derivative of 2-naphthylamine through standard acetylation reactions common in organic chemistry.

The timeline of significance is as follows:

-

Early 20th Century: Naphthalene, first isolated from coal tar in the early 1820s, became a crucial starting material for a vast array of chemical intermediates.[1] 2-Naphthylamine emerged as a vital intermediate in the production of azo dyes and as an antioxidant in the rubber industry.[2] Commercial production in the United States began in the early 1920s.[2][3]

-

Synthesis Development: Early methods for preparing 2-naphthylamine included the Bucherer reaction, which involves heating 2-naphthol with an ammonium salt.[4] The acetyl derivative, this compound, could be obtained by heating 2-naphthol with ammonium acetate at high temperatures.[4] The acetylation of 2-naphthylamine itself, using reagents like acetic anhydride, became a standard laboratory and industrial procedure for creating derivatives and for detoxification studies.

-

The Carcinogenic Link: By the mid-20th century, epidemiological studies revealed a high incidence of bladder cancer among workers exposed to 2-naphthylamine in the dye and rubber industries.[5] This discovery shifted the scientific focus from its industrial applications to its toxicology and metabolism.

-

Metabolic Role: Research into the carcinogenicity of 2-naphthylamine identified N-acetylation—the formation of this compound—as a key detoxification pathway in the body.[2] Conversely, metabolic activation occurs via N-hydroxylation, leading to DNA-damaging species.[2][6] This dual role has made this compound a significant compound in toxicological and cancer research.

-

Production Bans: Due to its proven carcinogenicity, the production and use of 2-naphthylamine were banned in many countries throughout the 1970s and subsequent decades.[2] Today, 2-naphthylamine and its derivatives, including this compound, are used almost exclusively for laboratory research purposes.[2]

Physicochemical and Spectroscopic Data

The quantitative properties of this compound (also known as N-(2-naphthyl)acetamide) are summarized below.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 581-97-5 | [7] |

| Molecular Formula | C₁₂H₁₁NO | [7][8] |

| Molecular Weight | 185.22 g/mol | [7] |

| Appearance | White to Off-White Solid | [8] |

| Melting Point | 240-241 °C | [8] |

| Boiling Point | 413.6 ± 14.0 °C (Predicted) | [8] |

| Density | 1.182 ± 0.06 g/cm³ (Predicted) | [8] |

| Solubility | Slightly soluble in Chloroform and Methanol | [8] |

Spectroscopic Data Summary

| Spectroscopy | Key Features |

| Mass Spectrometry | Molecular Ion (M+) peak at m/z = 185. |

| Infrared (IR) | Characteristic peaks for N-H stretching, C=O (amide I band) stretching, and aromatic C-H and C=C stretching. |

| ¹H NMR | Signals corresponding to the acetyl group (CH₃), the amide proton (N-H), and the seven protons of the naphthalene ring system. |

| ¹³C NMR | Resonances for the carbonyl carbon of the acetyl group, the methyl carbon, and the ten carbons of the naphthalene ring. |

Experimental Protocols

Synthesis of this compound via Acetylation of 2-Naphthylamine

This protocol describes the standard laboratory procedure for the N-acetylation of 2-naphthylamine using acetic anhydride.

Materials:

-

2-Naphthylamine (Caution: Known Carcinogen)

-

Acetic Anhydride

-

Glacial Acetic Acid (as solvent)

-

Sodium Acetate (optional, as a basic catalyst)

-

Ethanol

-

Deionized Water

-

Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)

-

Heating mantle and magnetic stirrer

-

Filtration apparatus (Büchner funnel)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 2-naphthylamine in a minimal amount of glacial acetic acid with gentle warming.

-

Acetylation: To the stirred solution, add 1.1 to 1.5 equivalents of acetic anhydride dropwise. If desired, a catalytic amount of sodium acetate can be added.

-

Reaction: Attach a reflux condenser and heat the reaction mixture in a water bath at 60-80°C for 30-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Precipitation: After the reaction is complete, cool the flask to room temperature and then pour the reaction mixture slowly into a beaker containing a large volume of cold deionized water while stirring. A white precipitate of this compound will form.

-

Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid precipitate thoroughly with cold deionized water to remove any remaining acetic acid and other water-soluble impurities.

-

Purification: Recrystallize the crude product from ethanol or an ethanol-water mixture to obtain pure, crystalline this compound.

-

Drying and Characterization: Dry the purified crystals in a desiccator or a vacuum oven. Determine the yield and verify the product's identity and purity using melting point analysis and spectroscopic methods (IR, NMR).

Synthesis via Beckmann Rearrangement

An alternative synthesis route starts from 2'-acetonaphthone and avoids the direct handling of the carcinogenic 2-naphthylamine until the final deacetylation step (which would be omitted to yield the target compound).[9][10]

Workflow:

-

Oxime Formation: 2'-Acetonaphthone is reacted with hydroxylamine hydrochloride and a base (e.g., sodium acetate) in an ethanol/water solvent to produce 2'-acetonaphthone oxime.[10]

-

Beckmann Rearrangement: The purified oxime is treated with a strong acid, such as polyphosphoric acid, and heated. This induces a rearrangement reaction, converting the oxime into this compound.[9][10]

-

Work-up: The reaction mixture is poured into water to precipitate the product, which is then filtered, washed, and dried.[9]

Visualizations: Pathways and Workflows

Metabolic Pathway of 2-Naphthylamine

The following diagram illustrates the key metabolic pathways of 2-naphthylamine within the body, highlighting the dual role of detoxification via N-acetylation to form this compound and bioactivation via N-hydroxylation which can lead to carcinogenic outcomes.[2][11]

Caption: Metabolic fate of 2-Naphthylamine: Detoxification vs. Bioactivation.

Experimental Workflow: Synthesis from 2-Naphthylamine

This diagram outlines the key steps in the laboratory synthesis of this compound via the acetylation of 2-naphthylamine.

Caption: Workflow for the acetylation of 2-naphthylamine.

References

- 1. 2-NAPHTHYLAMINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. 2-Naphthylamine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 2-Naphthylamine - Wikipedia [en.wikipedia.org]

- 5. 2-Naphthylamine and cancer | Research Starters | EBSCO Research [ebsco.com]

- 6. benchchem.com [benchchem.com]

- 7. N-2-Naphthalenylacetamide | C12H11NO | CID 11394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. B-ACETAMIDONAPHTHALENE | 581-97-5 [amp.chemicalbook.com]

- 9. CN101704758A - Method for preparing 2-naphthylamine - Google Patents [patents.google.com]

- 10. CN101704758B - Method for preparing 2-naphthylamine - Google Patents [patents.google.com]

- 11. commerce.bio-rad.com [commerce.bio-rad.com]

A Technical Guide to the Fundamental Properties of 2-Acetamidonaphthalene

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetamidonaphthalene, also known by its IUPAC name N-naphthalen-2-ylacetamide, is an organic compound and a key metabolite of 2-naphthylamine, a well-documented industrial chemical and a known carcinogen. The study of this compound is crucial for understanding the metabolic pathways, detoxification, and toxicological profiles of aromatic amines. Its properties are of significant interest to researchers in toxicology, pharmacology, and drug development for evaluating metabolic stability and potential toxicity of related pharmaceutical compounds. This guide provides a comprehensive overview of its core chemical, physical, and biological properties, supported by experimental data and methodologies.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and analysis in a laboratory setting.

| Property | Value | Reference(s) |

| IUPAC Name | N-naphthalen-2-ylacetamide | [1] |

| Synonyms | N-(2-Naphthyl)acetamide, N-Acetyl-2-naphthylamine, 2-Acetylaminonaphthalene | [1][2] |

| CAS Number | 581-97-5 | [1][2] |

| Molecular Formula | C₁₂H₁₁NO | [1][2][3] |

| Molecular Weight | 185.22 g/mol | [1][2][3] |

| Appearance | White to Off-White Solid | [2] |

| Melting Point | 240-241 °C | [2] |

| Boiling Point | 413.6 ± 14.0 °C (Predicted) | [2] |

| Density | 1.182 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Slightly soluble in Chloroform and Methanol | [2] |

| pKa | 15.12 ± 0.30 (Predicted) | [2] |

Spectroscopic Profile

Spectroscopic analysis is fundamental to the structural elucidation and identification of this compound. The expected data from key spectroscopic techniques are outlined below.

| Technique | Characteristic Features & Expected Values |

| Infrared (IR) Spectroscopy | N-H stretch: ~3300 cm⁻¹ (sharp, secondary amide); Aromatic C-H stretch: ~3100-3000 cm⁻¹; Amide I (C=O stretch): ~1660 cm⁻¹ (strong); Amide II (N-H bend): ~1550 cm⁻¹; Aromatic C=C stretch: ~1600-1450 cm⁻¹.[4] |

| ¹H Nuclear Magnetic Resonance (¹H NMR) | Aromatic Protons (Ar-H): δ 7.2-8.0 ppm (multiplets); Amide Proton (N-H): δ ~8.5-9.5 ppm (broad singlet); Acetyl Protons (-CH₃): δ ~2.2 ppm (singlet, 3H).[5][6] |

| ¹³C Nuclear Magnetic Resonance (¹³C NMR) | Carbonyl Carbon (C=O): δ ~169 ppm; Aromatic Carbons: δ ~115-140 ppm; Methyl Carbon (-CH₃): δ ~24 ppm.[7] |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 185; Base Peak: m/z 143 (loss of ketene, [M-42]⁺); Other fragments corresponding to the naphthalene backbone.[8][9][10] |

Synthesis and Experimental Protocols

The most common and straightforward synthesis of this compound involves the acetylation of 2-naphthylamine.

3.1 Experimental Protocol: Synthesis of this compound

This protocol details the N-acetylation of 2-naphthylamine using acetic anhydride.

Materials:

-

2-Naphthylamine

-

Acetic Anhydride

-

Glacial Acetic Acid (as solvent)

-

Ethanol

-

Deionized Water

-

Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)

-

Heating mantle and magnetic stirrer

-

Buchner funnel and filter paper

Procedure:

-

In a 250 mL round-bottom flask, dissolve 2-naphthylamine (e.g., 5.0 g) in glacial acetic acid (e.g., 20 mL).

-

To this solution, add acetic anhydride (e.g., 6.0 mL) dropwise while stirring.

-

Attach a reflux condenser and heat the mixture gently at reflux for approximately 30 minutes.

-

After reflux, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture slowly into a beaker containing cold deionized water (e.g., 200 mL) while stirring. A precipitate of this compound will form.

-

Collect the crude product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with cold deionized water to remove any remaining acetic acid.

-

Recrystallize the crude product from hot ethanol to obtain purified crystals of this compound.

-

Dry the purified crystals in a desiccator or a vacuum oven.

3.2 Experimental Protocol: FTIR Spectroscopy

This protocol describes the standard procedure for analyzing a solid sample using FTIR with a KBr pellet.

Materials:

-

Dried this compound sample

-

Potassium Bromide (KBr), spectroscopy grade

-

Agate mortar and pestle

-

Pellet press kit

-

FTIR Spectrometer

Procedure:

-

Thoroughly dry the KBr powder in an oven to remove any moisture.

-

Place a small amount of KBr (~100-200 mg) into an agate mortar.

-

Add a very small amount of the this compound sample (~1-2 mg). The optimal ratio is approximately 1:100 sample to KBr.

-

Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder into the collar of the pellet press.

-

Place the collar into the press and apply pressure according to the manufacturer's instructions to form a transparent or translucent pellet.

-

Carefully remove the pellet and place it in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically over a range of 4000-400 cm⁻¹.

Biological Activity and Metabolism

This compound is primarily significant as a metabolite of 2-naphthylamine. The metabolism of 2-naphthylamine is a critical process that determines its carcinogenic potential. While N-acetylation to form this compound is generally considered a detoxification step, the compound can be hydrolyzed back to the parent amine, which can then undergo metabolic activation.

The key activation step for 2-naphthylamine is N-hydroxylation, catalyzed by cytochrome P450 enzymes (CYPs), to form the proximate carcinogen N-hydroxy-2-naphthylamine.[11][12] This reactive intermediate can then be further conjugated or can bind to cellular macromolecules like DNA, leading to mutations and potentially initiating cancer.

Safety and Toxicology

This compound requires careful handling due to its potential hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements.

| Hazard Class | GHS Code | Statement | Reference(s) |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [2] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [2] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [2] |

First Aid Measures:

-

Skin Contact: Wash off with plenty of soap and water. If irritation persists, seek medical advice.[2]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[2]

-

Inhalation: Move the person into fresh air. If breathing is difficult, seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and drink plenty of water. Seek medical advice.

Protective measures, including wearing gloves, safety glasses, and working in a well-ventilated area or fume hood, are mandatory when handling this compound.[2]

References

- 1. N-2-Naphthalenylacetamide | C12H11NO | CID 11394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. B-ACETAMIDONAPHTHALENE | 581-97-5 [amp.chemicalbook.com]

- 3. GSRS [precision.fda.gov]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 7. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scienceready.com.au [scienceready.com.au]

- 9. asdlib.org [asdlib.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Naphthalene metabolism in relation to target tissue anatomy, physiology, cytotoxicity and tumorigenic mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Elucidating the Chemical Structure of 2-Acetamidonaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of 2-Acetamidonaphthalene. The following sections detail the compound's chemical and physical properties, spectroscopic data, and the experimental protocols for its synthesis and analysis, offering a foundational resource for its application in research and development.

Compound Identity and Properties

This compound, also known as N-(2-Naphthyl)acetamide, is an aromatic amide. Its fundamental properties are summarized in the table below, providing a quantitative basis for its identification and handling.

| Property | Value | Reference |

| IUPAC Name | N-naphthalen-2-ylacetamide | [1] |

| Synonyms | 2-Acetylaminonaphthalene, N-Acetyl-2-naphthylamine | [1][2] |

| CAS Number | 581-97-5 | [1][2] |

| Molecular Formula | C₁₂H₁₁NO | [1][3] |

| Molecular Weight | 185.22 g/mol | [1][2] |

| Melting Point | 240-241 °C | [2] |

| Boiling Point | 413.6 ± 14.0 °C (Predicted) | [2] |

| Density | 1.182 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Slightly soluble in Chloroform and Methanol | [2] |

| Appearance | White to Off-White Solid | [2] |

Spectroscopic and Analytical Characterization

The definitive identification of this compound relies on a combination of spectroscopic techniques that probe its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum of this compound will exhibit characteristic signals corresponding to the aromatic protons on the naphthalene ring system and the protons of the acetamido group. The aromatic protons typically appear in the downfield region (δ 7.0-8.0 ppm), with their specific chemical shifts and coupling patterns revealing their positions on the naphthalene rings. The methyl protons of the acetyl group will appear as a sharp singlet in the upfield region (around δ 2.2 ppm), and the amide proton will be a broad singlet, the chemical shift of which can be solvent-dependent.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show twelve distinct signals, corresponding to the twelve carbon atoms in the molecule. The carbonyl carbon of the amide group will be found significantly downfield (around δ 169 ppm). The aromatic carbons will have chemical shifts in the range of δ 110-140 ppm, while the methyl carbon will be observed at a much higher field (around δ 24 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is characterized by the following key absorption bands:

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3300 | N-H Stretch | Amide N-H bond stretching |

| ~3050 | C-H Stretch | Aromatic C-H bond stretching |

| ~1660 | C=O Stretch | Amide I band (carbonyl stretch) |

| ~1550 | N-H Bend | Amide II band (N-H bending and C-N stretching) |

| ~1600, 1470 | C=C Stretch | Aromatic ring stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M⁺) would be observed at an m/z ratio corresponding to its molecular weight (185.22). Common fragmentation patterns would involve the loss of the acetyl group or cleavage of the amide bond.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the acetylation of 2-naphthylamine.

Materials:

-

2-Naphthylamine

-

Acetic anhydride

-

Pyridine (as a catalyst)

-

Glacial acetic acid (as a solvent)

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

Dissolve 2-naphthylamine in glacial acetic acid in a flask.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride to the cooled solution with constant stirring. A small amount of pyridine can be added to catalyze the reaction.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

-

Pour the reaction mixture into a beaker of cold water to precipitate the product.

-

Collect the solid product by vacuum filtration and wash it with cold water.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

Analytical Methods

3.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC can be used for the purification and quantification of this compound.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol.

-

Detection: UV detection at a wavelength where the naphthalene chromophore absorbs strongly (e.g., 254 nm).

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.

-

GC Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature gradient starting from a lower temperature and ramping up to a higher temperature to ensure good separation.

-

Ionization: Electron Ionization (EI) at 70 eV.

-

MS Detection: Scan mode for identification or Selected Ion Monitoring (SIM) for quantification.

-

Sample Preparation: The sample should be dissolved in a volatile organic solvent. Derivatization may be necessary to improve volatility and thermal stability.

3.2.3. X-ray Crystallography

For an unambiguous determination of the three-dimensional molecular structure, single-crystal X-ray diffraction can be employed. This technique provides precise bond lengths, bond angles, and the overall conformation of the molecule in the solid state. Obtaining suitable single crystals is a prerequisite for this analysis.

Visualization of Methodologies

The following diagrams illustrate the logical workflow for the structural elucidation and the chemical structure of this compound.

References

synthesis of 2-Acetamidonaphthalene from 2-naphthylamine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 2-acetamidonaphthalene from 2-naphthylamine. This transformation is a fundamental example of N-acetylation, a crucial reaction in organic synthesis for the protection of amine functionalities and a common step in the preparation of pharmaceutical intermediates. This document outlines the reaction mechanism, detailed experimental protocols, purification techniques, and relevant safety considerations. All quantitative data is summarized for clarity, and key experimental workflows are visualized.

Reaction Overview and Mechanism

The synthesis of this compound is achieved through the acetylation of the primary amine group of 2-naphthylamine. The most common and efficient method employs acetic anhydride as the acetylating agent. The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 2-naphthylamine attacks one of the electrophilic carbonyl carbons of acetic anhydride. This is followed by the departure of an acetate ion as a leaving group and a subsequent deprotonation of the nitrogen atom to yield the stable amide product, this compound, and acetic acid as a byproduct. The reaction is typically carried out in the presence of a base, such as sodium acetate, or in a solvent that can also act as a base, like pyridine, to neutralize the acetic acid formed.

Quantitative Data

The following tables summarize the key quantitative data for the reactant, product, and the synthesis process.

Table 1: Physical and Chemical Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |

| 2-Naphthylamine | C₁₀H₉N | 143.19 | 111-113 | White to reddish crystals |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | -73 | Colorless liquid |

| This compound | C₁₂H₁₁NO | 185.22 | 132-135 | White to off-white solid |

Table 2: Spectroscopic Data for this compound

| Technique | Key Peaks / Chemical Shifts (δ) |

| ¹H NMR | Signals in the aromatic region (approx. 7.2-8.0 ppm) corresponding to the naphthalene ring protons, a singlet for the acetyl methyl protons (approx. 2.2 ppm), and a broad singlet for the N-H proton. |

| ¹³C NMR | Signals for the carbonyl carbon (approx. 168-170 ppm), the acetyl methyl carbon (approx. 24-25 ppm), and multiple signals in the aromatic region for the naphthalene ring carbons. |

| IR (Infrared) | N-H stretching vibration (approx. 3250-3300 cm⁻¹), C=O (amide I band) stretching vibration (approx. 1650-1680 cm⁻¹), and N-H bending (amide II band) vibration (approx. 1520-1550 cm⁻¹). Aromatic C-H and C=C stretching vibrations will also be present. |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and purification of this compound.

Synthesis of this compound

This protocol is adapted from standard procedures for the acetylation of aromatic amines.

Materials:

-

2-Naphthylamine (1.0 eq)

-

Acetic Anhydride (1.1 - 1.5 eq)

-

Glacial Acetic Acid or Pyridine (as solvent)

-

Sodium Acetate (optional, as a base)

-

Ethanol (for recrystallization)

-

Distilled water

-

Standard laboratory glassware (round-bottom flask, condenser, beaker, Buchner funnel, etc.)

-

Heating mantle or water bath

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-naphthylamine in a minimal amount of glacial acetic acid or pyridine.

-

Slowly add acetic anhydride to the solution while stirring. If using glacial acetic acid as the solvent, the addition of a catalytic amount of a strong acid like sulfuric acid can be beneficial, though caution is advised due to the exothermic nature of the reaction. If using pyridine, it will also act as a base to neutralize the acetic acid byproduct.

-

Heat the reaction mixture to a gentle reflux (approximately 80-100 °C) for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture slowly into a beaker of cold water with constant stirring. This will precipitate the crude this compound.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the crude product with copious amounts of cold water to remove any unreacted acetic anhydride and acetic acid.

-

Dry the crude product in a desiccator or a vacuum oven at a low temperature.

Expected Yield: The typical yield for this type of reaction is in the range of 80-95%, depending on the purity of the starting materials and the reaction conditions.

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of high purity.

Procedure:

-

Transfer the crude, dry this compound to an Erlenmeyer flask.

-

Add a minimal amount of a suitable solvent, such as ethanol or a mixture of ethanol and water.

-

Heat the mixture on a hot plate with stirring until the solid completely dissolves. If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few more minutes.

-

If charcoal was used, perform a hot filtration to remove it.

-

Allow the hot, clear solution to cool slowly to room temperature. Crystals of pure this compound should form.

-

To maximize the yield, the flask can be placed in an ice bath to induce further crystallization.

-

Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.

-

Dry the crystals thoroughly to obtain the final product.

Safety and Hazard Information

It is imperative to handle the chemicals involved in this synthesis with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

2-Naphthylamine: This compound is a known human carcinogen and is toxic.[1] Avoid inhalation, ingestion, and skin contact.[1] It is classified as a hazardous substance and requires special handling and disposal procedures.[1]

-

Acetic Anhydride: Acetic anhydride is corrosive, flammable, and a lachrymator.[2] It reacts violently with water and causes severe burns upon contact with skin and eyes.[2] Inhalation of its vapors can cause respiratory irritation.[2]

Visualizations

Reaction Pathway

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

Caption: General experimental workflow for the synthesis and purification.

References

For Researchers, Scientists, and Drug Development Professionals

A Technical Guide to the Spectroscopic Analysis of 2-Acetamidonaphthalene

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of this compound. The focus is on Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, crucial techniques for the structural elucidation and purity assessment of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound reveals characteristic absorption bands corresponding to its amide and aromatic functionalities.

IR Spectroscopic Data

The following table summarizes the key absorption bands observed in the FTIR spectrum of this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3290 | Strong | N-H stretch (amide) |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~1660 | Strong | C=O stretch (amide I band) |

| ~1550 | Strong | N-H bend (amide II band) |

| ~1600, ~1470 | Medium | C=C stretch (aromatic ring) |

| ~820 | Strong | C-H out-of-plane bend |

Experimental Protocol: KBr Pellet Method

The solid-state FTIR spectrum of this compound is typically obtained using the KBr (potassium bromide) pellet technique.[1][2]

-

Sample Preparation : A small amount of this compound (1-2 mg) is combined with approximately 100-200 mg of dry, spectroscopic grade KBr powder.

-

Grinding : The mixture is thoroughly ground to a fine powder using an agate mortar and pestle to ensure the sample particles are smaller than the wavelength of the incident IR radiation, which minimizes scattering.[3]

-

Pellet Formation : The powdered mixture is transferred to a pellet press. A hydraulic press is used to apply pressure, forming a thin, transparent or translucent pellet.

-

Data Acquisition : The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of the empty spectrometer is recorded first, followed by the spectrum of the sample.[3] The instrument measures the absorption of infrared radiation at various wavenumbers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete structural assignment of this compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.9 | Singlet (broad) | 1H | N-H (amide) |

| ~8.3 | Singlet | 1H | Aromatic H |

| ~7.8 | Multiplet | 3H | Aromatic H |

| ~7.6 | Doublet of doublets | 1H | Aromatic H |

| ~7.4 | Multiplet | 2H | Aromatic H |

| ~2.2 | Singlet | 3H | -C(=O)CH₃ (acetyl) |

Note: Chemical shifts can vary slightly depending on the solvent and spectrometer frequency.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms.

| Chemical Shift (δ, ppm) | Assignment |

| ~168.5 | C=O (amide carbonyl) |

| ~136.5 | Aromatic C (quaternary) |

| ~133.8 | Aromatic C (quaternary) |

| ~130.8 | Aromatic C (quaternary) |

| ~128.9 | Aromatic C-H |

| ~127.6 | Aromatic C-H |

| ~126.5 | Aromatic C-H |

| ~125.0 | Aromatic C-H |

| ~120.3 | Aromatic C-H |

| ~119.0 | Aromatic C-H |

| ~24.5 | -C(=O)CH₃ (acetyl methyl) |

Note: Aromatic carbon assignments can be further confirmed with 2D NMR techniques.

Experimental Protocol: Solution-State NMR

The following protocol outlines the standard procedure for acquiring solution-state NMR spectra.[4][5]

-

Sample Preparation : Accurately weigh 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.[4]

-

Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean vial.[4]

-

Transfer : Transfer the solution into a 5 mm NMR tube, ensuring the sample height is appropriate for the spectrometer.[4][6]

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer's probe.[6]

-

The instrument is "locked" onto the deuterium signal of the solvent.

-

The magnetic field homogeneity is optimized through a process called "shimming".

-

For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.[5] For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

The acquired data (Free Induction Decay - FID) is then Fourier transformed to generate the NMR spectrum.

-

Visualization of Analytical Workflow

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different techniques for structural elucidation.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Logical relationship of spectroscopic techniques in structural elucidation.

References

- 1. N-2-Naphthalenylacetamide | C12H11NO | CID 11394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acetamide, N-1-naphthalenyl- | C12H11NO | CID 68461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mmrc.caltech.edu [mmrc.caltech.edu]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. lsom.uthscsa.edu [lsom.uthscsa.edu]

An In-Depth Technical Guide to 2-Acetamidonaphthalene (CAS 581-97-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Acetamidonaphthalene (CAS 581-97-5), a naphthalenic compound with applications as a chemical intermediate and potential pharmacological activities. This document details its physicochemical properties, synthesis, and purification, and provides established protocols for its analysis and biological evaluation. Spectroscopic data, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), are presented to aid in its identification and characterization. Furthermore, this guide outlines its metabolic activation pathway and discusses its potential biological effects, supported by detailed experimental protocols for mutagenicity and cytotoxicity assessment.

Introduction

This compound, also known as N-(2-naphthyl)acetamide, is an organic compound belonging to the amide and naphthalene families. Its chemical structure consists of a naphthalene ring system substituted with an acetamido group at the second position. While historically noted in the context of the metabolism of the carcinogen 2-naphthylamine, recent interest has also explored its potential anti-inflammatory and anti-cancer properties.[1] This guide serves as a technical resource for professionals in research and drug development, offering detailed information from its basic chemical properties to its biological evaluation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| CAS Number | 581-97-5 | [2] |

| Molecular Formula | C₁₂H₁₁NO | [2] |

| Molecular Weight | 185.22 g/mol | [2] |

| Appearance | White to off-white or brown powder/solid | [3] |

| Melting Point | 131-135 °C | [3] |

| Boiling Point | 413.6 °C (Predicted) | |

| Density | 1.182 g/cm³ (Predicted) | |

| Solubility | Slightly soluble in chloroform and methanol. | [2] |

| IUPAC Name | N-(naphthalen-2-yl)acetamide | [2] |

| Synonyms | 2-Acetylaminonaphthalene, N-(2-Naphthyl)acetamide, N-Acetyl-beta-naphthylamine | [2] |

Synthesis and Purification

Synthesis of this compound

This compound can be synthesized via the acetylation of 2-naphthylamine. A general laboratory procedure is as follows:

Experimental Protocol:

-

In a round-bottom flask, dissolve 2-naphthylamine in glacial acetic acid.

-

Slowly add acetic anhydride to the solution while stirring. An exothermic reaction may occur, and cooling may be necessary to maintain a moderate temperature.

-

After the addition is complete, heat the reaction mixture under reflux for a specified period to ensure the completion of the reaction.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into cold water to precipitate the crude this compound.

-

Collect the solid product by vacuum filtration and wash it with water to remove any remaining acid.

-

Dry the crude product before proceeding with purification.

Note: 2-Naphthylamine is a known carcinogen and should be handled with extreme caution using appropriate personal protective equipment in a well-ventilated fume hood.[4]

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of higher purity. Ethanol is a commonly used solvent for this purpose.

Experimental Protocol:

-

Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, and the mixture is heated for a few minutes.

-

Perform a hot filtration to remove the activated charcoal and any other insoluble impurities.

-

Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should be observed.

-

To maximize the yield, further cool the flask in an ice bath.

-

Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol.

-

Dry the crystals to obtain pure this compound.[5]

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~2.2 | s | -COCH₃ |

| ~7.3-7.9 | m | Aromatic-H |

| ~8.1 | s | NH |

Note: The exact chemical shifts of the aromatic protons will vary depending on the solvent and the specific coupling patterns.

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~24 | -COCH₃ |

| ~116-135 | Aromatic-C |

| ~169 | C=O |

Note: The aromatic region will show multiple peaks corresponding to the different carbon environments in the naphthalene ring.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3283 | N-H Stretch | Amide |

| 3087 | C-H Stretch | Aromatic |

| 1668 | C=O Stretch (Amide I) | Amide |

| 1588, 1561 | C=C Stretch | Aromatic Ring |

| 1281 | C-N Stretch | Amide |

Reference:[3]

Mass Spectrometry (MS)

| m/z | Interpretation |

| 185 | [M]⁺ (Molecular Ion) |

| 143 | [M - COCH₂]⁺ |

| 115 | [C₉H₇]⁺ |

Note: The fragmentation pattern is consistent with the loss of the acetyl group and further fragmentation of the naphthalene ring.[7][8]

Biological Activity and Experimental Protocols

Metabolic Activation

This compound, similar to other aromatic amines, can undergo metabolic activation, primarily through N-hydroxylation mediated by cytochrome P450 enzymes in the liver.[9] This process can lead to the formation of reactive intermediates that may have toxicological implications.

Mutagenicity Assessment: Ames Test

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[1][10]

Experimental Protocol:

-

Bacterial Strains: Utilize histidine-requiring (his-) strains of Salmonella typhimurium (e.g., TA98, TA100).

-

Metabolic Activation: Perform the assay with and without the addition of a mammalian liver extract (S9 fraction) to account for metabolic activation.[1]

-

Procedure: a. Prepare different concentrations of this compound dissolved in a suitable solvent (e.g., DMSO). b. In a test tube, combine the test compound, the bacterial culture, and either the S9 mix or a buffer. c. Pour the mixture onto a minimal glucose agar plate (lacking histidine). d. Incubate the plates at 37°C for 48-72 hours.

-

Data Analysis: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[11]

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[5][12]

Experimental Protocol:

-

Cell Culture: Seed a suitable mammalian cell line (e.g., HepG2, A549) in a 96-well plate and allow the cells to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[13][14]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[15]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[2] It is essential to handle this compound in a well-ventilated area, preferably in a fume hood, and to wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

Conclusion

This technical guide has provided a detailed overview of this compound (CAS 581-97-5), encompassing its fundamental properties, synthesis, purification, and analytical characterization. The inclusion of detailed experimental protocols for its biological evaluation, specifically for mutagenicity and cytotoxicity, offers a practical resource for researchers. The elucidated metabolic pathway highlights the importance of considering its biotransformation in toxicological and pharmacological studies. This comprehensive guide aims to facilitate further research and development involving this versatile naphthalenic compound.

References

- 1. bibliotekanauki.pl [bibliotekanauki.pl]

- 2. N-2-Naphthalenylacetamide | C12H11NO | CID 11394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN101704758B - Method for preparing 2-naphthylamine - Google Patents [patents.google.com]

- 4. 2-Naphthylamine - Wikipedia [en.wikipedia.org]

- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. scienceready.com.au [scienceready.com.au]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. The role of cytochromes P-450 and N-acetyl transferase in the carcinogenicity of aromatic amines and amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ames test - Wikipedia [en.wikipedia.org]

- 11. Evaluation of aromatic amines with different purities and different solvent vehicles in the Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. acmeresearchlabs.in [acmeresearchlabs.in]

- 13. benchchem.com [benchchem.com]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Solubility of 2-Acetamidonaphthalene in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetamidonaphthalene, a derivative of naphthalene, is a compound of interest in medicinal chemistry and materials science. Its solubility in various organic solvents is a critical parameter for its synthesis, purification, formulation, and biological studies. This technical guide provides a comprehensive overview of the available solubility data for this compound in organic solvents, details experimental protocols for its determination, and presents a logical workflow for solubility assessment.

Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₂H₁₁NO |

| Molecular Weight | 185.22 g/mol |

| Melting Point | 133-136 °C |

| Appearance | Off-white to tan crystalline powder |

| CAS Number | 581-97-5 |

Solubility Profile

Comprehensive quantitative solubility data for this compound across a wide range of organic solvents is limited in publicly available literature. However, based on its chemical structure, which includes a nonpolar naphthalene ring system and a polar acetamido group, a general solubility trend can be inferred. The compound is expected to be more soluble in polar organic solvents and sparingly soluble in nonpolar solvents.

Qualitative Solubility Data

The following table summarizes the available qualitative solubility information for this compound in various organic solvents.

| Solvent Class | Solvent | Solubility |

| Alcohols | Methanol | Slightly Soluble |

| Ethanol | Soluble | |

| Halogenated Hydrocarbons | Chloroform | Slightly Soluble |

| Aromatic Hydrocarbons | Toluene | Data not available |

| Ketones | Acetone | Data not available |

| Esters | Ethyl Acetate | Data not available |

| Ethers | Diethyl Ether | Data not available |

Quantitative Solubility Data for Related Compounds

To provide a broader context, the following table includes quantitative solubility data for structurally related naphthalene derivatives. It is crucial to note that these values are for different compounds and should be used as a general guide only.

| Compound | Solvent | Temperature (°C) | Solubility |

| 2-Acetylnaphthalene | Water | 25 | 0.272 mg/mL[1] |

| 1-Naphthaleneacetamide | Water | 40 | 0.039 mg/mL[2] |

| 2-(1-Naphthyl)acetamidoxime | Aqueous (pH 7.4) | Not Specified | 15.2 µg/mL[3] |

Experimental Protocols for Solubility Determination

For applications requiring precise solubility values, experimental determination is recommended. The following are standard methodologies for measuring the solubility of a solid compound in an organic solvent.

Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.

Principle: An excess amount of the solid solute is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined analytically.

Apparatus:

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) with UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached.

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

-

Equilibration: Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the set temperature for a period to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

-

Analysis: Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical instrument. Analyze the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometric method to determine the concentration of this compound. A pre-established calibration curve is required for quantification.

-

Calculation: The solubility is calculated from the determined concentration and the dilution factor.

Gravimetric Method

The gravimetric method is a simpler, though potentially less precise, method for determining solubility.

Principle: A known volume of a saturated solution is evaporated to dryness, and the mass of the remaining solute is determined.

Apparatus:

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Analytical balance

-

Volumetric pipettes

-

Evaporating dish or watch glass

-

Oven

Procedure:

-

Prepare a saturated solution: Follow steps 1-4 of the shake-flask method.

-

Sampling: Accurately pipette a known volume of the clear, saturated supernatant into a pre-weighed evaporating dish.

-

Evaporation: Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen. For high-boiling point solvents, a vacuum oven at a suitable temperature may be used.

-

Drying: Once the solvent has completely evaporated, dry the residue in an oven at a temperature below the melting point of this compound until a constant weight is achieved.

-

Weighing: Cool the evaporating dish in a desiccator and weigh it on an analytical balance.

-

Calculation: The solubility is calculated by subtracting the initial weight of the evaporating dish from the final weight and dividing by the volume of the solution taken.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound using the shake-flask method.

Caption: Workflow for determining the solubility of this compound.

Conclusion

References

The Metabolism of 2-Naphthylamine to 2-Acetamidonaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Naphthylamine, a recognized human bladder carcinogen, undergoes complex metabolic processing in the body, leading to both detoxification and bioactivation products. The N-acetylation of 2-naphthylamine to form 2-acetamidonaphthalene represents a critical detoxification pathway. This reaction is primarily catalyzed by the polymorphic N-acetyltransferase 2 (NAT2) enzyme. Conversely, metabolic activation through N-hydroxylation, mediated by cytochrome P450 enzymes, particularly CYP1A2, leads to the formation of reactive intermediates implicated in its carcinogenicity. Understanding the kinetics and experimental methodologies for studying the conversion to this compound is crucial for assessing inter-individual differences in cancer susceptibility and for the development of safer chemicals and pharmaceuticals.

This technical guide provides an in-depth overview of the metabolism of 2-naphthylamine to this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.

Data Presentation

The conversion of 2-naphthylamine to this compound is significantly influenced by genetic polymorphisms in the NAT2 gene, which result in rapid, intermediate, and slow acetylator phenotypes. These phenotypes exhibit different enzyme kinetics, as summarized in the following table.

| NAT2 Genotype | Phenotype | Apparent Km (μM) | Apparent Vmax (nmol/min/mg protein) |

| NAT24 | Rapid | 10.1 ± 2.1 | 5.5 ± 0.3 |

| NAT25B | Slow | 9.8 ± 1.5 | 1.1 ± 0.1 |

| NAT2*7B | Slow | 131 ± 25 | 5.0 ± 0.8 |

Data represents Michaelis-Menten kinetics of 2-naphthylamine N-acetylation in Chinese hamster ovary (CHO) cells expressing different human NAT2 alleles.

Experimental Protocols

Preparation of Human Liver Microsomes from Tissue

Human liver microsomes are a key in vitro tool for studying the metabolism of xenobiotics, as they contain a high concentration of drug-metabolizing enzymes like cytochrome P450s and N-acetyltransferases.

Materials:

-

Human liver tissue (frozen)

-

Homogenization Buffer: 0.25 M sucrose solution containing protease and phosphatase inhibitors.

-

Glass Dounce homogenizer

-

Refrigerated centrifuge

-

Ultracentrifuge

-

Microcentrifuge tubes

Procedure:

-

Thaw the frozen human liver tissue on ice.

-

Weigh the tissue and add 10 volumes of ice-cold Homogenization Buffer (e.g., 1 g of tissue in 10 mL of buffer).

-

Homogenize the tissue on ice using a Dounce homogenizer until a homogenous solution is obtained.

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet cell debris, nuclei, and mitochondria.

-

Carefully collect the supernatant (S9 fraction) and transfer it to a new pre-chilled ultracentrifuge tube.

-

Centrifuge the S9 fraction at 100,000 x g for 60 minutes at 4°C to pellet the microsomal fraction.

-

Discard the supernatant (cytosolic fraction).

-

Resuspend the microsomal pellet in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4) and determine the protein concentration using a standard method like the Bradford assay.

-

Store the prepared microsomes at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

In Vitro N-Acetylation of 2-Naphthylamine using Human Liver Microsomes or Recombinant NAT2

This protocol describes the determination of 2-naphthylamine N-acetyltransferase activity.

Materials:

-

Human liver microsomes or recombinant human NAT2 enzyme

-

2-Naphthylamine (substrate)

-

Acetyl Coenzyme A (AcCoA) (cofactor)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile

-

Trifluoroacetic acid (TFA)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

-

Potassium phosphate buffer (to final volume)

-

Human liver microsomes (e.g., 0.5 mg/mL protein) or a specific concentration of recombinant NAT2

-

2-Naphthylamine (at various concentrations for kinetic studies, e.g., 10-500 µM)

-

-

Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Initiate the reaction by adding Acetyl Coenzyme A (final concentration, e.g., 1 mM).

-

Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to precipitate the protein.

-

Sample Analysis: Transfer the supernatant to an HPLC vial for analysis.

-

HPLC Analysis:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% TFA.

-

Detection: UV detection at a wavelength suitable for both 2-naphthylamine and this compound (e.g., 254 nm).

-

Quantify the formation of this compound by comparing the peak area to a standard curve of the authentic compound.

-

Mandatory Visualization

Metabolic Pathway of 2-Naphthylamine

The following diagram illustrates the primary metabolic pathways of 2-naphthylamine, including the detoxification pathway to this compound and the bioactivation pathway leading to carcinogenic intermediates.

Caption: Metabolic pathways of 2-naphthylamine.

Experimental Workflow for In Vitro Metabolism Assay

The diagram below outlines the key steps in a typical in vitro experiment to study the metabolism of 2-naphthylamine to this compound.

Caption: Workflow for in vitro 2-naphthylamine metabolism.

A Theoretical Investigation of the Molecular Orbitals of 2-Acetamidonaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetamidonaphthalene, a naphthalene derivative, holds significant interest in medicinal chemistry and materials science due to its structural resemblance to biologically active compounds and its potential as a building block for functional organic materials. Understanding its electronic properties, particularly the nature and energy of its molecular orbitals, is crucial for predicting its reactivity, stability, and potential biological interactions. This technical guide outlines a comprehensive theoretical approach for the in-depth analysis of this compound's molecular orbitals using computational chemistry methods, specifically Density Functional Theory (DFT). While direct experimental and extensive computational data for this compound are not abundant in publicly accessible literature, this guide synthesizes established computational protocols for analogous naphthalene derivatives and aromatic amides to provide a robust framework for its study.[1][2]

Introduction

Naphthalene and its derivatives are fundamental aromatic systems that have been extensively studied for their electronic and optical properties.[3][4] The introduction of an acetamido group to the naphthalene core, forming this compound, significantly alters its electronic landscape. The amide functionality can engage in conjugation with the aromatic system, influencing the energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties.[1] A smaller HOMO-LUMO gap generally implies higher reactivity.[1]

This guide provides a detailed protocol for the theoretical calculation of these properties for this compound, presents illustrative data based on calculations of similar compounds, and offers visualizations to clarify the workflow and key concepts.

Theoretical Methodology: A Detailed Protocol

The following protocol outlines a standard and effective computational procedure for analyzing the molecular orbitals of this compound. This methodology is based on widely accepted practices for computational studies of naphthalene derivatives and aromatic amides.[1][2][5]

Molecular Structure Generation and Optimization

-

Initial Structure Generation : The 3D structure of this compound can be generated using its canonical SMILES string (CC(=O)NC1=CC2=CC=CC=C2C=C1) in molecular modeling software such as GaussView, Avogadro, or ChemDraw.[6]

-

Geometry Optimization : To find the most stable conformation (the global minimum on the potential energy surface), a geometry optimization is performed. Density Functional Theory (DFT) is a highly effective method for this purpose due to its balance of accuracy and computational cost.[5]

-

Functional : The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common and reliable choice for organic molecules.[1][2]

-

Basis Set : A Pople-style basis set, such as 6-31G(d), is suitable for initial optimizations. For higher accuracy in the final energy calculations, a larger basis set like 6-311++G(d,p) is recommended.[2] The inclusion of diffuse functions (++) is important for accurately describing the lone pairs on the oxygen and nitrogen atoms of the acetamido group.

-

-

Frequency Analysis : A frequency calculation should be performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

Molecular Orbital and Electronic Property Calculations

Once the optimized geometry is obtained, the following calculations can be performed to analyze the molecular orbitals and related electronic properties:

-

Frontier Molecular Orbitals (HOMO/LUMO) : The energies and spatial distributions of the HOMO and LUMO are calculated. These orbitals are key to understanding the molecule's reactivity. For instance, the HOMO distribution indicates regions susceptible to electrophilic attack, while the LUMO distribution highlights regions prone to nucleophilic attack.[7]

-

Molecular Electrostatic Potential (MEP) : An MEP map is generated to visualize the charge distribution on the molecule's surface. This map helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

-

Natural Bond Orbital (NBO) Analysis : NBO analysis provides insights into the bonding interactions, charge distribution, and intramolecular delocalization within the molecule.[1]

Illustrative Data and Analysis

Calculated Molecular Orbital Energies

The energies of the HOMO, LUMO, and the resulting HOMO-LUMO gap are critical indicators of molecular stability and reactivity. The introduction of the electron-donating acetamido group is expected to raise the HOMO energy and potentially lower the HOMO-LUMO gap compared to unsubstituted naphthalene.

| Property | Naphthalene (Reference)[1][4] | This compound (Expected) |

| HOMO Energy (eV) | -6.13 (with aug-cc-pVQZ basis set) | -5.8 to -6.0 |

| LUMO Energy (eV) | -1.38 (with aug-cc-pVQZ basis set) | -1.2 to -1.4 |

| HOMO-LUMO Gap (eV) | 4.75 (with aug-cc-pVQZ basis set) | 4.4 to 4.8 |

Table 1: Comparison of calculated frontier molecular orbital energies for naphthalene and expected values for this compound. The reference data for naphthalene was calculated using DFT with the aug-cc-pVQZ basis set.[1][4]

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

| Descriptor | Formula | Naphthalene (Reference)[1] | This compound (Expected) |

| Ionization Potential (I) | I ≈ -EHOMO | 6.13 eV | 5.8 to 6.0 eV |

| Electron Affinity (A) | A ≈ -ELUMO | 1.38 eV | 1.2 to 1.4 eV |

| Electronegativity (χ) | χ = (I + A) / 2 | 3.76 eV | 3.5 to 3.7 eV |

| Chemical Hardness (η) | η = (I - A) / 2 | 2.38 eV | 2.2 to 2.4 eV |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | 2.97 eV | 2.5 to 2.8 eV |

Table 2: Global reactivity descriptors for naphthalene and expected values for this compound, derived from the orbital energies in Table 1.

Visualizations

Diagrams are essential for conceptualizing computational workflows and the theoretical underpinnings of molecular orbital analysis.

Caption: A typical workflow for the computational analysis of a molecule like this compound.

References

- 1. jaoc.samipubco.com [jaoc.samipubco.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jaoc.samipubco.com [jaoc.samipubco.com]

- 5. Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-2-Naphthalenylacetamide | C12H11NO | CID 11394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Tutorial: Display of Orbitals and Molecular Surfaces [people.chem.ucsb.edu]

Methodological & Application

Application Notes and Protocols: Synthesis of Novel Sulfonamide Derivatives from 2-Acetamidonaphthalene

Audience: Researchers, scientists, and drug development professionals.

Introduction: Naphthalene and its derivatives are fundamental scaffolds in medicinal chemistry, known for a wide range of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The sulfonamide functional group (SO₂NH) is another critical pharmacophore present in numerous approved drugs, valued for its stability and diverse biological effects.[4][5][6] The strategic combination of these two moieties by synthesizing novel sulfonamide derivatives from 2-acetamidonaphthalene offers a promising avenue for the discovery of new therapeutic agents. This document provides a detailed protocol for the synthesis of a library of novel N-substituted-(2-acetamidonaphthyl)sulfonamides and discusses their potential applications in drug discovery, particularly as potential inhibitors of key signaling pathways implicated in cancer, such as the VEGFR-2 pathway.[3]

Logical Workflow for Synthesis

The overall synthetic strategy involves a two-step process starting from the commercially available this compound. The first step is the chlorosulfonation of the naphthalene ring, a crucial electrophilic aromatic substitution to create a highly reactive sulfonyl chloride intermediate. This intermediate is then coupled with a variety of primary or secondary amines to generate a diverse library of novel sulfonamide compounds.

Caption: Synthetic workflow for novel sulfonamide derivatives.

Experimental Protocols

Protocol 1: Synthesis of 2-Acetamido-naphthalene-sulfonyl chloride (Intermediate)

This protocol details the chlorosulfonation of this compound. This reaction introduces the sulfonyl chloride group onto the naphthalene ring, creating the key intermediate for subsequent reactions.

Materials:

-

This compound

-

Chlorosulfonic acid (ClSO₃H)

-

Anhydrous Dichloromethane (DCM)

-

Crushed ice

-

Round-bottom flask (250 mL) with a magnetic stirrer

-

Dropping funnel

-

Ice bath

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 0.01 moles of this compound in 50 mL of anhydrous dichloromethane. Cool the flask in an ice bath to 0-5 °C with constant stirring.

-

Reagent Addition: Carefully add 0.05 moles (5 equivalents) of chlorosulfonic acid dropwise to the stirred solution via a dropping funnel over a period of 30 minutes. Maintain the temperature below 5 °C throughout the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.

-

Work-up: Slowly and carefully pour the reaction mixture onto a beaker filled with 200 g of crushed ice to quench the reaction. The solid precipitate of 2-acetamido-naphthalene-sulfonyl chloride will form.

-

Isolation and Purification: Filter the precipitate under vacuum and wash thoroughly with cold water until the washings are neutral to litmus paper. Dry the solid product in a desiccator. The crude product can be used directly in the next step or recrystallized from a suitable solvent like toluene if higher purity is required.

Protocol 2: General Procedure for the Synthesis of N-Substituted-(2-acetamidonaphthyl)sulfonamides

This protocol describes the coupling of the sulfonyl chloride intermediate with various amines to produce the final sulfonamide derivatives.[4]

Materials:

-

2-Acetamido-naphthalene-sulfonyl chloride (from Protocol 1)

-

Various primary or secondary amines (e.g., 2-(pyridin-2-yl)ethan-1-amine, (tetrahydrofuran-2-yl)methanamine)[4]

-

Sodium carbonate (Na₂CO₃)

-

Dichloromethane (CH₂Cl₂)

-

Magnetic stirrer and reaction vials

Procedure:

-

Reaction Setup: In a reaction vial, suspend 1.2 equivalents of sodium carbonate in 10 mL of dichloromethane.

-

Amine Addition: Add 1.0 equivalent of the desired amine to the suspension and stir for 10 minutes at room temperature.

-

Sulfonylation: Add 1.0 equivalent of 2-acetamido-naphthalene-sulfonyl chloride to the mixture.

-

Reaction: Seal the vial and stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove sodium carbonate and other insoluble salts. Wash the filtrate with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide derivative.

Data Presentation

The following tables summarize the expected outcomes from the synthesis and potential biological evaluation of the novel compounds.

Table 1: Synthesis of Novel (2-Acetamidonaphthyl)sulfonamide Derivatives

| Compound ID | R-Group (from Amine) | Molecular Formula | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|